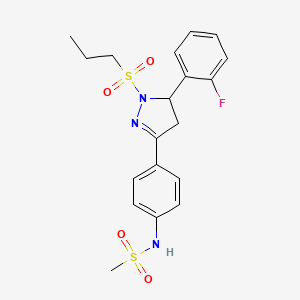

N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22FN3O4S2 and its molecular weight is 439.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

It is known that sulfonyl fluorides, including this compound, can be produced through direct fluorosulfonylation with fluorosulfonyl radicals . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The use of sulfonyl fluorides in organic synthesis, chemical biology, drug discovery, and materials science suggests that they may participate in a wide range of biochemical pathways .

Result of Action

The widespread applications of sulfonyl fluorides in various fields suggest that they may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the efficiency of producing sulfonyl fluorides, including this compound, can be improved through direct fluorosulfonylation with fluorosulfonyl radicals . This suggests that the compound’s action might be influenced by the presence of these radicals in the environment.

生物活性

N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings related to its efficacy in various biological contexts.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrazole core, which is known for diverse biological activities, including anti-inflammatory and anticancer effects.

Biological Activity Overview

Research indicates that compounds with pyrazole moieties exhibit various biological activities such as:

- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Anticancer : Certain pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial : Some studies suggest that pyrazole derivatives possess antimicrobial properties.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Many pyrazole derivatives act as COX inhibitors, reducing the production of pro-inflammatory mediators.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : Pyrazoles may scavenge free radicals, contributing to their anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a related pyrazole compound significantly reduced inflammation in a murine model of arthritis by inhibiting COX-2 activity. This suggests potential therapeutic applications in chronic inflammatory conditions.

- Anticancer Activity : In vitro studies showed that this compound exhibited cytotoxic effects on breast cancer cell lines, leading to a decrease in cell viability and induction of apoptosis.

- Antimicrobial Properties : Research indicated that the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds featuring the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives similar to N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells, highlighting their potential as effective anticancer agents .

Anti-inflammatory Effects

The sulfonamide group in this compound plays a crucial role in anti-inflammatory activities. Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have reported that certain sulfonamide derivatives significantly reduce inflammation markers in cell cultures .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes related to disease pathways. For example, sulfonamides have been found to inhibit dimethylarginine dimethylaminohydrolase (DDAH), an enzyme implicated in cardiovascular diseases. Compounds similar to this compound showed promising inhibition rates against DDAH, suggesting a potential therapeutic avenue for cardiovascular conditions .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent sulfonamide formation. Recent advancements have introduced more efficient synthetic routes using stable sulfonate esters instead of traditional sulfonyl chlorides, enhancing yield and safety during synthesis .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

N-[4-[3-(2-fluorophenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S2/c1-3-12-29(26,27)23-19(16-6-4-5-7-17(16)20)13-18(21-23)14-8-10-15(11-9-14)22-28(2,24)25/h4-11,19,22H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMNPTCSMIOBGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。